Copper Surface Film Formation: MeOMe-BTA vs. BTAH
Cyclic voltammetry and in situ PM‑IRRAS studies reveal that 1-(methoxymethyl)-1H-benzotriazole (MeOMe-BTA) does not form a Cu(I)BTA multilayer surface complex on copper, whereas unsubstituted benzotriazole (BTAH) does [1]. This is attributed to the methoxymethyl group blocking one of the triazole nitrogen atoms required for copper coordination [2].
| Evidence Dimension | Formation of Cu(I)BTA multilayer surface complex on copper |
|---|---|
| Target Compound Data | No complex formation |
| Comparator Or Baseline | Benzotriazole (BTAH): Forms a stable Cu(I)BTA multilayer film |
| Quantified Difference | Qualitative: film formation absent vs. present |
| Conditions | Cyclic voltammetry and PM‑IRRAS in chloride-containing and sulfuric acid solutions |
Why This Matters
This fundamental difference dictates that MeOMe-BTA cannot substitute BTAH in copper electroplating or corrosion inhibition where a protective Cu(I)BTA film is essential, but it is ideal for applications requiring a benzotriazole that does not coordinate copper.
- [1] Biggin, M. E., & Gewirth, A. A. (2001). Infrared Studies of Benzotriazole on Copper Electrode Surfaces: Role of Chloride in Promoting Reversibility. Journal of the Electrochemical Society, 148(5), C339-C347. View Source
- [2] Biggin, M. E. (2001). In situ vibrational spectroscopic and electrochemical study of electrodeposition additives on copper surfaces (Doctoral dissertation). University of Illinois at Urbana-Champaign. View Source
